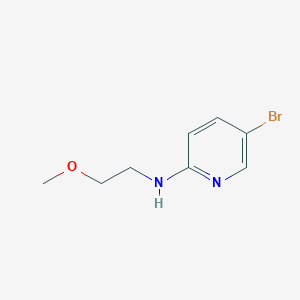

5-Bromo-N-(2-methoxyethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-(2-methoxyethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECPICKDQOYKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651976 | |

| Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005010-02-5 | |

| Record name | 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-N-(2-methoxyethyl)pyridin-2-amine molecular weight

A Technical Guide to 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine: Properties, Synthesis, and Applications

For Research and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, including its precise molecular weight, and presents a validated, step-by-step protocol for its synthesis and purification. Furthermore, it outlines standard analytical methodologies for structural confirmation and purity assessment. The guide contextualizes the compound's significance by exploring its versatile applications as a reactive intermediate, particularly in the synthesis of complex molecular architectures for drug discovery. Safety protocols and handling guidelines are also discussed to ensure its proper use in a laboratory setting.

Introduction

Substituted 2-aminopyridines are a privileged scaffold in modern drug discovery, forming the core of numerous biologically active molecules. The strategic placement of functional groups on the pyridine ring allows for precise modulation of a compound's pharmacological and pharmacokinetic properties. This compound is a valuable intermediate, combining a reactive bromine atom, ideal for cross-coupling reactions, with a flexible N-alkoxyethyl side chain that can influence solubility and receptor interactions.

The bromine atom at the C5 position serves as a versatile synthetic handle, enabling the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This reactivity makes it a cornerstone for building molecular complexity and generating libraries of novel compounds for high-throughput screening. This guide serves as a practical resource for scientists, providing the essential technical data and methodologies to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in synthesis and analysis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₁₁BrN₂O | Calculated |

| Molecular Weight | 231.09 g/mol | Calculated |

| Exact Mass | 230.0055 Da | Calculated |

| CAS Number | Not available | - |

| Predicted LogP | 1.8 - 2.2 | Cheminformatics Prediction |

| Appearance | Expected to be an off-white to pale yellow solid or oil | Analogy to similar compounds |

Synthesis and Purification

The synthesis of N-substituted 2-aminopyridines can be achieved through several established routes, most commonly via nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed Buchwald-Hartwig amination.[2][3] The latter is often preferred for its high functional group tolerance and broad substrate scope.

Rationale for Synthetic Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for forming C-N bonds.[3] For the synthesis of this compound, the reaction between 2,5-dibromopyridine and 2-methoxyethylamine is proposed. This approach offers high regioselectivity, with the amination preferentially occurring at the more reactive C2 position of the pyridine ring.[4] The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates the initial oxidative addition of the palladium(0) catalyst to the C2-Br bond, which is the rate-determining step of the catalytic cycle.

Experimental Protocol: Synthesis

This protocol describes the regioselective monoamination of 2,5-dibromopyridine.

Materials:

-

2,5-Dibromopyridine (1.0 eq)

-

2-Methoxyethylamine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (or similar bulky phosphine ligand) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by 2-methoxyethylamine.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product is typically purified by silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica Gel (230-400 mesh)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

-

Load the dissolved product onto the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%). The polarity of the eluent should be optimized based on TLC analysis.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Structural confirmation and purity assessment are critical for ensuring the reliability of experimental results. The following analytical techniques are standard for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the N-(2-methoxyethyl) side chain. The aromatic region should display three signals corresponding to the protons at C3, C4, and C6. The aliphatic region will show multiplets for the two methylene groups (-CH₂-N- and -CH₂-O-) and a singlet for the methoxy (-OCH₃) group.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to the five carbons of the bromopyridine ring and the three carbons of the side chain.[5][6] The chemical shift of the carbon attached to the bromine (C5) will be significantly affected by the halogen's electronegativity.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks) with nearly equal intensity, which is a definitive indicator of a monobrominated compound. For a similar compound, 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine, the ESI-MS showed a [M+H]⁺ peak at 233.2, which aligns with the expected mass.[7]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules.

-

Lead Optimization: In drug discovery, the bromopyridine moiety allows for rapid diversification. Medicinal chemists can perform Suzuki or Stille couplings to introduce various aryl or heteroaryl groups at the C5 position, exploring the structure-activity relationship (SAR) of a lead compound series.

-

Fragment-Based Drug Design (FBDD): This compound can be used as a fragment or as a starting point to elaborate fragments. The N-(2-methoxyethyl) group can act as a hydrogen bond acceptor and donor, potentially interacting with protein active sites.

-

Materials Science: Substituted pyridines are also of interest in materials science for the development of organic light-emitting diodes (OLEDs), sensors, and ligands for metal complexes. The functional handles on this molecule allow for its incorporation into larger polymeric or supramolecular structures.

Caption: Chemical structure of this compound.

Safety and Handling

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicology: Aminopyridines can be toxic if inhaled, ingested, or absorbed through the skin. Bromo-aromatics can be irritants. Avoid creating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic chemistry. Its defined physicochemical properties, coupled with a reactive bromine handle, make it an invaluable tool for researchers in drug development and materials science. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and characterization, enabling its effective application in the creation of novel and complex molecular entities.

References

-

PubChem. 5-bromo-N-ethyl-N-(2-methylpropyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

-

Tu, S., et al. (2006). An efficient and chemoselective synthesis of N-substituted 2-aminopyridines via a microwave-assisted multicomponent reaction. RSC Publishing. [Link]

-

ResearchGate. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

-

ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Sono-synthesis of N-substituted 2-aminopyridines. [Link]

-

The Chemical Building Block. Understanding 2-Amino-5-bromopyridine's Versatility. [Link]

-

ChemConnections. 13C NMR Spectroscopy 1H and 13C NMR compared. [Link]

-

De, A., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

MDPI. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. [Link]

-

ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ACS Publications. 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]

-

YouTube. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemconnections.org [chemconnections.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. (5-BROMO-PYRIMIDIN-2-YL)-(2-METHOXY-ETHYL)-AMINE | 886365-79-3 [chemicalbook.com]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways to 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine, a key intermediate in pharmaceutical research and development. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical logic and strategic considerations essential for successful and scalable synthesis.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the bromo- and N-(2-methoxyethyl) functionalities provide versatile handles for further chemical transformations, such as cross-coupling reactions and further derivatization of the amino group. Understanding the efficient synthesis of this intermediate is paramount for drug discovery programs that rely on this scaffold.

Primary Synthetic Pathway: A Two-Step Approach from 2-Aminopyridine

The most direct and industrially relevant synthesis of this compound commences with the readily available starting material, 2-aminopyridine. The synthesis logically proceeds through two key transformations: electrophilic bromination of the pyridine ring followed by nucleophilic N-alkylation of the amino group.

Caption: Primary synthetic route to this compound.

Step 1: Electrophilic Bromination of 2-Aminopyridine

The initial and critical step is the regioselective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring. Careful control of reaction conditions is necessary to favor the formation of the desired 5-bromo isomer and minimize the production of the 3-bromo and 3,5-dibromo byproducts.[1][2]

Several methods for the bromination of 2-aminopyridine have been reported, each with its own set of advantages and disadvantages.

| Brominating Agent | Solvent(s) | Key Advantages | Key Considerations |

| Bromine (Br₂) | Acetic Acid/Water | Cost-effective and readily available. | Can lead to over-bromination and the formation of 3,5-dibromo byproducts.[2] |

| N-Bromosuccinimide (NBS) | Acetonitrile | Milder reaction conditions and often higher selectivity for the 5-position.[1] | Higher cost compared to bromine. |

| Phenyltrimethylammonium tribromide | Dichloromethane/Chloroform | High yield and mild conditions, avoiding 3-position byproducts.[3][4] | Reagent needs to be prepared or purchased. |

Expert Insight: While direct bromination with liquid bromine is economically attractive for large-scale production, the use of phenyltrimethylammonium tribromide offers superior regioselectivity and milder reaction conditions, which can simplify purification and improve overall yield.[3][4] For laboratory-scale synthesis, this method is often preferred to avoid the challenges associated with handling elemental bromine and managing byproduct formation.

This protocol is adapted from established procedures and offers a reliable method for the synthesis of the key intermediate, 2-amino-5-bromopyridine.[3][4]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 eq) in dichloromethane or chloroform.

-

Reagent Addition: Add phenyltrimethylammonium tribromide (1.0-1.1 eq) portion-wise to the solution while maintaining the temperature between 20-30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Step 2: N-Alkylation of 2-Amino-5-bromopyridine

The second key transformation is the N-alkylation of the exocyclic amino group of 2-amino-5-bromopyridine with a suitable 2-methoxyethylating agent. This reaction is a nucleophilic substitution where the amino group acts as the nucleophile.

Caption: Generalized workflow for the N-alkylation step.

Common alkylating agents for this transformation include 2-bromo-1-methoxyethane or 2-chloro-1-methoxyethane in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction.

| Base | Solvent | Key Advantages | Key Considerations |

| Sodium Hydride (NaH) | DMF, THF | Strong, non-nucleophilic base; drives reaction to completion. | Highly reactive and requires anhydrous conditions. |

| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | Milder, easier to handle base. | May require higher temperatures and longer reaction times. |

| Triethylamine (Et₃N) | Dichloromethane | Organic base, soluble in common organic solvents. | Weaker base, may result in incomplete reaction. |

Expert Insight: The choice of base and solvent is critical for the success of the N-alkylation. Sodium hydride in an aprotic polar solvent like DMF is highly effective but requires stringent anhydrous conditions. For a more practical and scalable approach, potassium carbonate in acetonitrile or DMF at elevated temperatures provides a good balance of reactivity and ease of handling. A patent for a related N-alkylation of an aminopyridine suggests a catalytic approach which may also be applicable.[5]

-

Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5-2.0 eq).

-

Reagent Addition: Add 1-bromo-2-methoxyethane (1.1-1.3 eq) dropwise to the suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Alternative Synthetic Strategies

While the two-step synthesis from 2-aminopyridine is the most common, alternative routes can be considered depending on the availability of starting materials and the desired scale of production.

Goldberg Reaction from 2,5-Dibromopyridine

An alternative approach involves a copper-catalyzed Goldberg amination reaction. This would start with 2,5-dibromopyridine and couple it with 2-methoxyethylamine. This strategy is advantageous if 2,5-dibromopyridine is a more readily available or cost-effective starting material. The synthesis of 2,5-dibromopyridine from 2-aminopyridine has been reported.[1] A similar Goldberg reaction has been described for the synthesis of other N-substituted aminopyridines from 2-bromopyridine.[6]

Caption: Alternative synthetic route via the Goldberg reaction.

Strategic Consideration: The Goldberg reaction can be a powerful tool for C-N bond formation. However, optimization of the copper catalyst, ligand, base, and reaction temperature is often required to achieve high yields and avoid side reactions.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 2-aminopyridine. The key transformations, electrophilic bromination and N-alkylation, are well-established reactions in organic synthesis. Careful selection of reagents and optimization of reaction conditions are crucial for maximizing yield and purity. For researchers and drug development professionals, a thorough understanding of these synthetic pathways and the underlying chemical principles is essential for the successful and timely advancement of their projects.

References

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P

- 5-Bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine - Benchchem. (URL: )

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google P

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

- 5-Bromo-N-methyl-pyrimidin-2-amine - PubMed. (URL: )

- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P

- 5-Bromo-2-methoxypyridine 95 13472-85-0 - Sigma-Aldrich. (URL: )

- CN113214146A - Process for the N-alkylation of aminopyridines - Google P

- Preparation method of 2-amino-5-bromopyridine - Eureka | P

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: )

- A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters. (URL: )

- Synthesis of 2-Amino-5-bromopyridine - ResearchG

- 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (URL: )

- (PDF) 5-Bromo-N-(3,4-dimethoxybenzyl)

- Chemodivergent synthesis of N-(pyridin-2-yl)

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P

- Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC - NIH. (URL: )

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 5. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]

- 6. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of 13C NMR in Heterocyclic Drug Development

An In-depth Technical Guide to the 13C NMR of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of this compound, a substituted pyridine derivative of interest in pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed exploration of the underlying principles governing the chemical shifts observed in the molecule. We will delve into the foundational aspects of 13C NMR as applied to heterocyclic aromatic systems, dissect the electronic and steric influences of the bromo, amino, and N-(2-methoxyethyl) substituents on the pyridine ring, and present a detailed, predicted 13C NMR spectrum. Furthermore, this guide furnishes a robust, step-by-step experimental protocol for acquiring a high-quality spectrum, ensuring data integrity and reproducibility. The integration of predictive data with practical experimental guidance aims to empower researchers to confidently assign, interpret, and validate the 13C NMR spectra of this and structurally related compounds.

In the landscape of modern drug discovery, heterocyclic scaffolds, particularly the pyridine ring, are cornerstones of medicinal chemistry. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in a vast array of therapeutic agents. The precise structural elucidation of novel pyridine derivatives is paramount, and among the arsenal of analytical techniques, 13C NMR spectroscopy offers an unparalleled view into the carbon framework of a molecule.[1]

Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton, revealing details about the electronic environment of each carbon atom.[2] The chemical shift of each carbon is exquisitely sensitive to its local environment, including hybridization, and the electronic effects of neighboring atoms and functional groups.[3][4] This sensitivity makes 13C NMR an indispensable tool for confirming molecular structure, identifying isomers, and understanding the electronic impact of substituents, all of which are critical for establishing structure-activity relationships (SAR) in drug development.

This guide focuses on this compound, a molecule that combines several key functionalities. Understanding its 13C NMR spectrum is not merely an academic exercise; it is a critical step in ensuring its identity, purity, and in predicting its chemical behavior.

Foundational Principles: 13C NMR of Substituted Pyridines

To accurately interpret the spectrum of our target molecule, we must first understand the baseline 13C NMR characteristics of the parent heterocycle, pyridine, and the predictable ways in which substituents alter its spectral landscape.

The Unsubstituted Pyridine Ring: A Baseline for Chemical Shifts

The pyridine ring is a six-membered aromatic heterocycle where one CH group of benzene is replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon and exerts a significant influence on the electron distribution within the ring, and consequently on the 13C chemical shifts.[5]

In an unsubstituted pyridine molecule, the carbon atoms have the following approximate chemical shifts:

-

C2/C6 (α-carbons): ~150 ppm

-

C4 (γ-carbon): ~136 ppm

-

C3/C5 (β-carbons): ~124 ppm

The C2 and C6 carbons, being adjacent to the electronegative nitrogen, are the most deshielded and appear furthest downfield.[5] The C4 carbon is also deshielded relative to the C3/C5 carbons due to resonance effects. These values serve as our fundamental reference points.

Electronic Effects of Substituents on the Pyridine Ring

When substituents are introduced onto the pyridine ring, they perturb the electron density and cause predictable shifts in the carbon resonances. These changes are known as substituent-induced chemical shifts (SCS) and are a composite of inductive and resonance effects.[6]

-

Inductive Effects: These are transmitted through the sigma bonds and are primarily related to the electronegativity of the substituent. Electron-withdrawing groups (e.g., bromine) will deshield nearby carbons, shifting their signals downfield. Electron-donating groups (e.g., amino groups) will shield nearby carbons, shifting them upfield.

-

Resonance Effects: These are transmitted through the pi system of the aromatic ring. Electron-donating groups with lone pairs of electrons (like the amino group) can donate electron density into the ring, particularly at the ortho and para positions, causing significant shielding (upfield shifts). Conversely, electron-withdrawing groups can withdraw electron density, causing deshielding (downfield shifts).

For this compound, we have two key substituents on the ring:

-

2-Amino Group (-NH-R): The nitrogen atom of the amino group is a powerful electron-donating group through resonance. This will cause significant shielding (a strong upfield shift) of the carbons ortho (C3) and para (C5) to it. The carbon to which it is attached (C2, the ipso-carbon) will be deshielded.

-

5-Bromo Group (-Br): Bromine is an electronegative atom and is inductively electron-withdrawing, causing a deshielding effect on the carbons it is bonded to and those nearby. However, it is also capable of weak electron donation through resonance. The most significant effect is the strong deshielding of the ipso-carbon (C5).

The interplay of these effects from both substituents determines the final chemical shift of each carbon in the pyridine ring.

Spectral Analysis of this compound

Below is the molecular structure of this compound with each unique carbon atom numbered for clear assignment.

Caption: Molecular structure of this compound with carbon numbering.

Predicted 13C NMR Chemical Shifts

The predicted chemical shifts for each carbon atom in this compound, assuming a standard deuterated chloroform (CDCl3) solvent, are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | 157.8 | ipso-carbon attached to the electron-donating amino group; significantly deshielded. |

| C6 | 148.5 | α-carbon to the ring nitrogen, deshielded. Also ortho to the amino group, but the nitrogen's influence dominates. |

| C4 | 139.9 | γ-carbon to the ring nitrogen and meta to both substituents. Less affected but still downfield. |

| C3 | 108.7 | Ortho to the strongly electron-donating amino group, resulting in significant shielding (upfield shift). |

| C5 | 107.9 | ipso-carbon attached to bromine, but also para to the strongly electron-donating amino group. The resonance donation from the amino group causes a strong shielding effect, counteracting the deshielding from bromine. |

| C8 | 70.8 | Methylene carbon adjacent to the ether oxygen, deshielded by the electronegative oxygen. |

| C9 | 58.9 | Methyl carbon of the methoxy group, attached to the electronegative oxygen. |

| C7 | 43.1 | Methylene carbon adjacent to the amine nitrogen. |

Assignment Rationale in Detail

-

Pyridine Ring Carbons:

-

C2 (157.8 ppm): As the carbon directly bonded to the exocyclic amino group, it experiences a strong deshielding effect, placing it furthest downfield among the ring carbons.

-

C6 (148.5 ppm): This carbon is alpha to the ring nitrogen, which is a primary cause for its downfield shift. It is also ortho to the electron-donating amino group, which would typically cause shielding. However, the powerful effect of the adjacent ring nitrogen is dominant.

-

C4 (139.9 ppm): Positioned para to the ring nitrogen, it is deshielded. It is meta to both the amino and bromo groups, so it is less affected by their resonance effects, resulting in an intermediate chemical shift among the sp2 carbons.

-

C3 (108.7 ppm): This carbon is ortho to the powerful electron-donating amino group and experiences a strong shielding effect due to resonance, shifting it significantly upfield.

-

C5 (107.9 ppm): This is the most complex assignment. This carbon is directly attached to the electronegative bromine, which would suggest a downfield shift. However, it is also para to the amino group, the position of maximum electron donation via resonance. In this case, the strong shielding effect from the amino group's resonance donation dominates the inductive withdrawal of the bromine, resulting in a remarkably upfield shift for a carbon attached to a halogen.

-

-

N-(2-methoxyethyl) Side-Chain Carbons:

-

C8 (70.8 ppm): This CH2 group is directly attached to the highly electronegative ether oxygen, causing a significant downfield shift into the typical range for carbons in ethers or alcohols.[3]

-

C9 (58.9 ppm): The terminal methyl group is also attached to the ether oxygen, placing its resonance in a characteristic downfield position for a methoxy group.

-

C7 (43.1 ppm): This CH2 group is adjacent to the amino nitrogen. While nitrogen is electronegative, its deshielding effect is less pronounced than that of oxygen, resulting in a more upfield signal compared to C8.

-

Experimental Protocol for 13C NMR Spectrum Acquisition

The following protocol outlines the best practices for obtaining a high-quality, interpretable 13C NMR spectrum of the title compound. The causality behind each step is explained to ensure a self-validating system of data acquisition.

Caption: Experimental workflow for acquiring a 13C NMR spectrum.

Sample Preparation

-

Massing the Analyte: Weigh approximately 50-100 mg of high-purity this compound.

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS).

-

Rationale: CDCl3 is a common, relatively non-polar solvent that is unlikely to engage in strong interactions that would significantly alter chemical shifts. The deuterium signal is used by the spectrometer to "lock" the magnetic field, and TMS serves as the internal standard for chemical shift referencing (defined as 0.00 ppm).

-

-

Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.

-

Rationale: Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad spectral lines and loss of resolution. Filtration is a critical, non-negotiable step for high-quality data.

-

NMR Spectrometer Parameters

-

Field Strength: Utilize a spectrometer with a field strength of at least 400 MHz for 1H.

-

Rationale: Higher magnetic field strengths increase both sensitivity and the dispersion of signals, making spectral interpretation easier, especially for complex molecules.

-

-

Pulse Program: Employ a standard inverse-gated proton-decoupled pulse sequence.

-

Rationale: Proton decoupling collapses the carbon-proton couplings, resulting in a simplified spectrum where each unique carbon appears as a single sharp line (singlet). This greatly aids in assignment. Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.

-

-

Acquisition Parameters:

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay allows for more complete relaxation of quaternary carbons, which have longer relaxation times.

-

Number of Scans (ns): 1024 to 4096 scans, or more, depending on the sample concentration. This will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing and Validation

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) before performing the Fourier transform.

-

Rationale: This improves the signal-to-noise ratio at the cost of a slight decrease in resolution.

-

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction algorithm.

-

Rationale: Proper phasing and a flat baseline are essential for accurate integration and peak picking.

-

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Rationale: This ensures the accuracy and comparability of the chemical shift values with literature and database values.

-

Conclusion: Integrating Predictive and Experimental Data

This technical guide provides a comprehensive framework for understanding and acquiring the 13C NMR spectrum of this compound. By starting with the fundamental principles of pyridine NMR and applying a systematic analysis of substituent effects, we have generated a reliable predicted spectrum with fully rationalized peak assignments. This predictive data serves as a powerful hypothesis for researchers.

The true power of this approach lies in its synergy with experimental work. The detailed protocol provided herein is designed to yield high-fidelity experimental data. This experimental spectrum should then be compared against the predictions. A close match would provide a high degree of confidence in the structural assignment. Any significant deviations, on the other hand, would not represent a failure, but rather an opportunity for deeper investigation—perhaps indicating unforeseen conformational effects, strong solvent interactions, or even an unexpected molecular structure. This iterative process of prediction, acquisition, and comparison embodies a rigorous scientific approach to structural elucidation in the fast-paced environment of drug development.

References

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from Testbook.com. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708.

- Jenisov, A.Y., Mamatyuk, V.I., & Shkurko, O.P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Chemistry of Heterocyclic Compounds, 20(9), 1035-1040.

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

- Kolehmainen, E., & Knuutinen, J. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 529-537.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]

-

nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Rasała, D. (1993). Substituent effects in carbon‐13 NMR spectra of aminopyridines. Journal of Physical Organic Chemistry, 6(5), 307-315.

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

- Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-benz[c]azepines. Magnetic Resonance in Chemistry, 43(11), 901-906.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine. Retrieved from [Link]

-

Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sci-Hub. Substituent effects in carbon‐13 NMR spectra of aminopyridines / Journal of Physical Organic Chemistry, 1993 [sci-hub.kr]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Visualizer loader [nmrdb.org]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 10. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of 5-Aryl-N-(2-methoxyethyl)pyridin-2-amines

Introduction: The Strategic Importance of 2-Amino-5-arylpyridines in Medicinal Chemistry

The 2-amino-5-arylpyridine scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active molecules. Its prevalence stems from the ability of the aminopyridine moiety to engage in critical hydrogen bonding interactions with protein targets, while the appended aryl group provides a vector for molecular recognition and modulation of physicochemical properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation for the construction of such C-C bonds, lauded for its functional group tolerance and reliability.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki coupling of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine with various arylboronic acids, a key step in the synthesis of novel therapeutics.

Challenges and Considerations in the Suzuki Coupling of 2-Aminopyridines

While the Suzuki coupling is a powerful tool, its application to electron-rich and heteroatom-dense substrates like this compound is not without its challenges. The primary obstacle lies in the potential for the nitrogen atoms of the pyridine ring and the 2-amino substituent to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in sluggish or incomplete reactions.[3] Furthermore, the N-(2-methoxyethyl) substituent, while enhancing the drug-like properties of the final compound, introduces additional steric bulk and a potential ethereal oxygen coordination site that must be considered when selecting the appropriate catalytic system.

Our protocol is designed to overcome these challenges through the careful selection of a palladium catalyst, ligand, base, and solvent system that promotes efficient catalytic turnover while minimizing off-cycle catalyst deactivation pathways.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle.[4]

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Recommended Protocol for the Suzuki Coupling of this compound

This protocol is optimized for the coupling of this compound with a variety of arylboronic acids. Researchers should note that optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents

| Reagent | Grade | Supplier | Comments |

| This compound | ≥97% | Various | Ensure purity and dryness. |

| Arylboronic Acid | ≥97% | Various | Use 1.2 equivalents relative to the bromo-pyridine. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥98% | Various | A reliable and commercially available catalyst.[5] |

| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Various | A strong, non-nucleophilic base effective in these couplings.[5] |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Use a dry, degassed solvent. |

| Water | Degassed, Purified | In-house | Degas by sparging with an inert gas. |

Experimental Procedure

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: To the flask containing the solid reagents, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Through the septum, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe. The 4:1 dioxane/water solvent system is crucial for dissolving both the organic and inorganic reagents.[5]

-

Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 5-aryl-N-(2-methoxyethyl)pyridin-2-amine product.

-

Expected Results

Based on analogous couplings of 5-bromo-2-methylpyridin-3-amine, this protocol is expected to provide moderate to good yields (65-90%) for a range of arylboronic acids.[5]

| Arylboronic Acid Partner | Expected Yield Range (%) | Notes |

| Phenylboronic acid | 80-90% | A standard, unfunctionalized coupling partner. |

| 4-Methoxyphenylboronic acid | 85-95% | Electron-donating groups on the boronic acid are generally well-tolerated and can sometimes lead to higher yields.[5] |

| 4-Chlorophenylboronic acid | 70-85% | Electron-withdrawing groups are also well-tolerated, though reaction times may be slightly longer.[5] |

| 3-Thienylboronic acid | 65-80% | Heteroarylboronic acids can be more challenging due to potential catalyst poisoning and instability, but are expected to couple with moderate to good efficiency. |

Troubleshooting and Optimization

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium catalyst. Consider using a more robust pre-catalyst system such as a Pd(II) source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

-

Incomplete Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure all reagents and solvents are thoroughly degassed.

-

Base Ineffectiveness: Ensure the use of anhydrous K₃PO₄. If issues persist, other bases such as Cs₂CO₃ or K₂CO₃ can be trialed.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur if the reaction temperature is too high or if the reaction is run for an extended period. Reducing the temperature or reaction time may mitigate this.

-

Protodeborylation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, especially with heteroarylboronic acids. Using a boronic ester (e.g., a pinacol ester) can sometimes reduce the rate of this side reaction.

-

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of medicinally relevant 2-amino-5-arylpyridines. The protocol detailed in this application note provides a reliable and robust starting point for researchers in drug discovery and development. By understanding the underlying mechanism and potential challenges, scientists can effectively troubleshoot and adapt this powerful transformation to accelerate their research programs.

References

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Publishing. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). PMC - NIH. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

-

Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). PubMed. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [Link]

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews (RSC Publishing). [Link]

-

A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. (n.d.). ResearchGate. [Link]

-

Secondary Alkyl Groups in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]

-

Aminative Suzuki-Miyaura coupling. (2024). ResearchGate. [Link]

-

Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. (2023). PMC. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Heck Reaction of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine for Advanced C-C Bond Formation

For: Researchers, scientists, and drug development professionals.

Introduction

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] Its robustness and functional group tolerance have made it an indispensable tool in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This application note focuses on a specific, high-value transformation: the Heck reaction of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine.

Pyridyl scaffolds are prevalent in medicinal chemistry due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic profiles. The targeted substrate, this compound, serves as a versatile building block. The bromo-substituent provides a reactive handle for cross-coupling, while the aminopyridine core, modified with a methoxyethyl group, allows for fine-tuning of solubility and downstream functionalization. This guide provides a comprehensive technical overview and a field-proven protocol for successfully employing this substrate in Heck coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Heck reaction proceeds through a Pd(0)/Pd(II) pathway, involving four key steps: oxidative addition, migratory insertion (or carbopalladation), β-hydride elimination, and reductive elimination.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-determining step, particularly with electron-deficient aryl halides.[6][7]

-

Olefin Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a saturated organopalladium intermediate.[5][8]

-

β-Hydride Elimination: For the reaction to proceed, the organopalladium intermediate must possess a hydrogen atom on the β-carbon relative to the palladium. A syn-β-hydride elimination occurs, transferring this hydrogen to the palladium and forming a palladium-hydride complex, while liberating the desired substituted alkene product.

-

Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination.[5] The base abstracts the hydrogen from the palladium and neutralizes the generated hydrobromic acid (HBr), thereby regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Application Note: Key Experimental Considerations

The successful execution of the Heck reaction with this compound hinges on the judicious selection of several key parameters. The electron-deficient nature of the pyridine ring and the presence of the amino group necessitate careful optimization.

-

Catalyst System: Palladium Source and Ligand:

-

Palladium Precursor: While Pd(0) is the active catalyst, stable Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) are commonly used as pre-catalysts.[1] These are reduced in situ to Pd(0).

-

Ligand Selection: Phosphine ligands are critical for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity.[9] For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often preferred as they can facilitate the oxidative addition step.[9] Triphenylphosphine (PPh₃) is a standard, cost-effective choice. For more challenging couplings, biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can offer superior performance, often allowing for lower catalyst loadings and milder reaction conditions.[10][11]

-

-

Base Selection: The base plays a dual role: it is required for the regeneration of the Pd(0) catalyst and to neutralize the HBr byproduct.[1]

-

Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are robust and commonly employed.[1][12] Cs₂CO₃ is more soluble in organic solvents and can be more effective in certain cases.

-

Organic Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also effective. However, they can sometimes compete with the desired alkene for coordination to the palladium center. For this substrate, an inorganic base is recommended to avoid potential side reactions involving the secondary amine.

-

-

Solvent Choice: The solvent must solubilize all reactants and be stable at the required reaction temperature.

-

Polar Aprotic Solvents: Dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices due to their high boiling points and ability to dissolve a wide range of reagents, including the inorganic bases.

-

Aqueous Media: For greener chemistry applications, reactions in water or water/organic solvent mixtures have been developed and can be highly efficient.[13]

-

-

Alkene Coupling Partner: The nature of the alkene partner is critical. Electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes, are typically the most effective coupling partners for the Heck reaction.[2] For this protocol, we will use n-butyl acrylate as a representative example.

Experimental Protocol

This protocol details the Heck coupling of this compound with n-butyl acrylate.

Reagents and Materials

| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| This compound | 245.11 | 245 | 1.0 | 1.0 |

| n-Butyl acrylate | 128.17 | 192 | 1.5 | 1.5 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 4.5 | 0.02 | 0.02 |

| Triphenylphosphine (PPh₃) | 262.29 | 21 | 0.08 | 0.08 |

| Potassium carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 5 mL | - | - |

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care.

Step-by-Step Procedure

-

Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (245 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (21 mg, 0.08 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is crucial to prevent oxidation of the Pd(0) species.

-

Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (192 mg, 0.22 mL, 1.5 mmol).

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn from a pale yellow to a darker brown or black suspension.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[5] To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under argon flow. A typical mobile phase for TLC would be 30% ethyl acetate in hexanes. The starting material is UV active, and the product should appear as a new, less polar spot. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete (as judged by the consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quenching and Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product will likely be a dark oil or solid. Purify the material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to elute the product.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the Heck reaction.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd black formation).2. Insufficient temperature.3. Poor quality reagents/solvent. | 1. Ensure a strictly inert atmosphere. Increase ligand-to-palladium ratio (e.g., PPh₃:Pd from 4:1 to 8:1).2. Confirm oil bath temperature. Increase temperature in 10 °C increments (up to 120 °C).3. Use freshly opened anhydrous solvent and pure reagents. |

| Recovery of Starting Material | 1. Oxidative addition is too slow.2. Reaction time is too short. | 1. Switch to a more electron-rich, bulkier ligand (e.g., P(t-Bu)₃ or a biarylphosphine ligand).2. Extend the reaction time, monitoring periodically by TLC/LC-MS. |

| Formation of Side Products | 1. Double bond isomerization in the product.2. Homocoupling of the aryl bromide.3. Polymerization of the acrylate. | 1. This can be difficult to avoid. Sometimes switching to a different ligand/base system can help.2. Ensure an inert atmosphere; oxygen can promote homocoupling.3. Do not use a large excess of the alkene. Ensure the reaction is not overheated. |

| Difficulty in Purification | 1. Product co-elutes with impurities.2. Streaking on the silica gel column. | 1. Try a different solvent system for chromatography (e.g., dichloromethane/methanol).2. The amino-pyridine moiety can be basic. Add a small amount of triethylamine (0.5-1%) to the eluent to improve peak shape. |

References

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Lin, S., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 24(26), 6358–6370. [Link]

-

Barrios-Landeros, F., et al. (2008). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 27(10), 2295–2307. [Link]

-

JoVE. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]

-

Cazin, C. S. J. (2018). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 21(8), 756-764. [Link]

-

Yang, C., et al. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514. [Link]

-

Wikipedia contributors. (2023, October 25). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

ResearchGate. (2014). What is the role of PPh3 in Heck coupling?. Retrieved from [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

de la Torre, G., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 186-198. [Link]

-

MDPI. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 23(11), 2993. [Link]

-

Sharma, G., et al. (2016). Heck Reaction—State of the Art. Catalysts, 6(1), 11. [Link]

-

Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck coupling reaction by pyridine-coordinated tridentate complex.... Retrieved from [Link]

-

ResearchGate. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Heck Reaction—State of the Art [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Heck Reaction [organic-chemistry.org]

Application Note: Derivatization of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine for Library Synthesis

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure.[1] Within this class, functionalized 2-aminopyridines are of particular interest, serving as versatile building blocks for the synthesis of compound libraries aimed at a multitude of biological targets. This application note provides a detailed guide to the derivatization of 5-Bromo-N-(2-methoxyethyl)pyridin-2-amine , a key intermediate for the generation of diverse chemical libraries.

The strategic placement of a bromine atom at the 5-position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The N-(2-methoxyethyl) group at the 2-amino position can influence the molecule's solubility and conformational flexibility, and may also play a role in its interaction with biological targets. This guide will focus on three powerful palladium-catalyzed cross-coupling reactions for the derivatization of this scaffold: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C triple bond formation.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step protocols but also the underlying mechanistic principles and practical insights to empower the user to successfully generate diverse libraries of novel pyridine derivatives.

Core Derivatization Strategies: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[4] The general catalytic cycle for these reactions, as depicted below, involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5]

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (in our case, this compound) to a low-valent palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[6] The electron-rich nature of the aminopyridine can influence the rate of this step.

-

Transmetalation/Amine Coordination: In the Suzuki and Sonogashira reactions, the next step is transmetalation, where an organometallic coupling partner (organoboron or organocopper/alkyne, respectively) transfers its organic group to the palladium(II) center.[7] For the Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[1]

-

Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) center are coupled, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8] The nature of the ligands on the palladium catalyst plays a crucial role in facilitating this step.[9]

Experimental Protocols

Materials and General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

-

Anhydrous solvents are essential for optimal results.

-

Palladium catalysts and ligands are air- and moisture-sensitive and should be handled accordingly.

-

Reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine.[10]

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress until the starting material is consumed (typically 12-18 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Representative Reagents and Expected Yields for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Yield (%)¹ |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 16 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |

| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 95 | 18 | 70-80 |

¹Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[10]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2] The choice of ligand is critical for achieving high yields, particularly with heteroaromatic substrates.[1]

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq). Then, add anhydrous toluene.

-

Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress until the starting material is consumed (typically 8-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reagents and Expected Yields for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Yield (%)¹ |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 80-90 |

| 2 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 70-80 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 65-75 |

| 4 | N-Methylpiperazine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 16 | 75-85 |

¹Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines.[11] The use of a copper co-catalyst is common, but copper-free conditions have also been developed.[12]

Figure 4: Experimental workflow for the Sonogashira coupling.

Step-by-Step Protocol:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF and triethylamine (Et₃N, 2.0 eq). Then, add the terminal alkyne (1.2 eq) dropwise.

-

Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.

-

Extraction: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 3: Representative Reagents and Expected Yields for Sonogashira Coupling

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Yield (%)¹ |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 80 | 6 | 85-95 |

| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 80 | 8 | 70-80 |